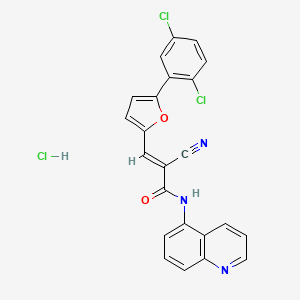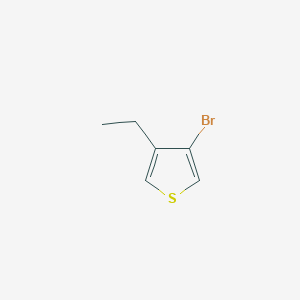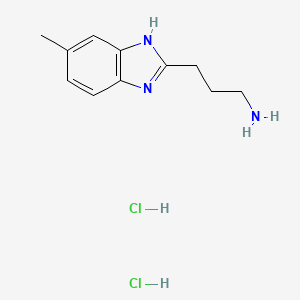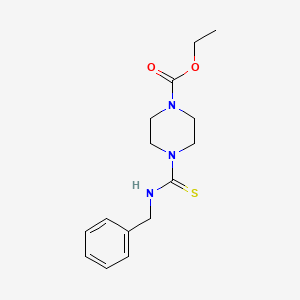
AGK-2 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AGK-2 hydrochloride is a potent and selective inhibitor of sirtuin 2 (SIRT2), a member of the sirtuin family of proteins that are involved in various cellular processes including stress resistance, metabolism, differentiation, and aging . This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson’s disease .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of AGK-2 hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the formation of a quinoline derivative through a series of condensation reactions.
Functional group modifications:
Final product formation: The final step involves the formation of the hydrochloride salt by reacting the intermediate compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.
化学反応の分析
Types of Reactions: AGK-2 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives .
科学的研究の応用
AGK-2 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of sirtuin 2 in various chemical processes.
Biology: Investigated for its effects on cellular processes such as apoptosis, autophagy, and cell differentiation.
Industry: Utilized in the development of new therapeutic agents targeting sirtuin 2.
作用機序
AGK-2 hydrochloride exerts its effects by selectively inhibiting sirtuin 2. The inhibition of sirtuin 2 leads to increased acetylation of its substrates, which in turn affects various cellular processes. The compound has been shown to protect neurons by reducing the toxicity of alpha-synuclein, a protein implicated in Parkinson’s disease . The molecular targets and pathways involved include the modulation of acetylated tubulin and the rescue of dopaminergic neurons .
類似化合物との比較
Sirtinol: Another sirtuin inhibitor but less selective compared to AGK-2 hydrochloride.
EX-527: A selective inhibitor of sirtuin 1, used for studying the role of sirtuin 1 in cellular processes.
Tenovin-6: A dual inhibitor of sirtuin 1 and sirtuin 2, with broader effects on cellular processes.
Uniqueness of this compound: this compound is unique due to its high selectivity for sirtuin 2, making it a valuable tool for studying the specific role of sirtuin 2 in various biological processes. Its ability to protect neurons from alpha-synuclein toxicity further highlights its potential therapeutic applications in neurodegenerative diseases .
特性
IUPAC Name |
(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2N3O2.ClH/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20;/h1-12H,(H,28,29);1H/b14-11+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHORANLPOZDNF-JHGYPSGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(adamantane-1-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2399327.png)

![N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2399329.png)

![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2399331.png)


![Methyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B2399337.png)
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2399339.png)


![4-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide](/img/structure/B2399346.png)
